REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([N:11]=O)[C:8]([CH3:13])=[CH:7][C:6]=1[OH:14])([CH3:4])([CH3:3])[CH3:2].O.NN>C(O)C>[NH2:11][C:9]1[C:8]([CH3:13])=[CH:7][C:6]([OH:14])=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=C1)N=O)C)O
|
Name
|
|
Quantity
|
29.5 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the dropwise addition
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the crystals were filtered
|
Type
|
DISSOLUTION
|
Details
|
The crystals were dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography on a small amount of silica gel which
|
Type
|
WASH
|
Details
|
was eluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After the solvent was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1C)O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.3 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |